molecular formula C8H9N3 B11923712 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine

1,2-Dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11923712
M. Wt: 147.18 g/mol
InChI Key: NAVDBUWCGQBJMO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach is the condensation of 2,3-diaminopyridine with carbonyl compounds such as formaldehyde, leading to the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using readily available starting materials such as 2,3-diaminopyridine and various carbonyl compounds. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-b]pyridine
  • 2-Methylimidazo[4,5-b]pyridine
  • Imidazo[1,2-a]pyridine

Uniqueness

1,2-Dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,2-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3/c1-6-10-8-7(11(6)2)4-3-5-9-8/h3-5H,1-2H3

InChI Key

NAVDBUWCGQBJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC=N2

Origin of Product

United States

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